N-methyl-1-((1S,9aR)-octahydro-1H-quinolizin-1-yl)methanamine
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Overview
Description
N-methyl-1-((1S,9aR)-octahydro-1H-quinolizin-1-yl)methanamine is a chemical compound with a complex structure that includes a quinolizidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-((1S,9aR)-octahydro-1H-quinolizin-1-yl)methanamine typically involves the following steps:
Formation of the Quinolizidine Ring: The quinolizidine ring can be synthesized through a series of cyclization reactions starting from simpler precursors. For instance, a common approach involves the cyclization of a suitable amino alcohol with a ketone or aldehyde under acidic or basic conditions.
N-Methylation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-((1S,9aR)-octahydro-1H-quinolizin-1-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-1-((1S,9aR)-octahydro-1H-quinolizin-1-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and synthetic analogs.
Industrial Processes: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-methyl-1-((1S,9aR)-octahydro-1H-quinolizin-1-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The quinolizidine ring system may facilitate binding to specific sites, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
- **1-((1S,9aR)-octahydro-1H-quinolizin-1-yl)methanamine
- **N-methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine
- **N-methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine
Uniqueness
N-methyl-1-((1S,9aR)-octahydro-1H-quinolizin-1-yl)methanamine is unique due to its specific quinolizidine ring structure and the presence of the N-methyl group. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-12-9-10-5-4-8-13-7-3-2-6-11(10)13/h10-12H,2-9H2,1H3/t10-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDVQPTUYDTXHO-WDEREUQCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCN2C1CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]1CCCN2[C@@H]1CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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